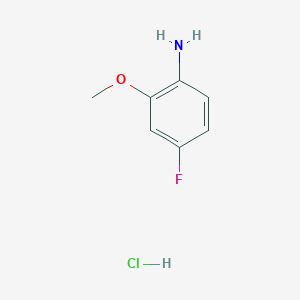

4-Fluoro-2-methoxyaniline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluorinated anilines, like 4-Fluoro-2-methoxyaniline hydrochloride, often involves the functionalization of aromatic compounds with fluorine-containing groups. Ullmann Methoxylation, a notable method for introducing methoxy groups in the presence of halogens, can be tailored for the synthesis of such compounds. This process might involve protection and deprotection steps to ensure the selective introduction of fluorine and methoxy groups on the aromatic ring (Ragan et al., 2003).

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Reactions

4-Fluoro-2-methoxyaniline hydrochloride is involved in various organic synthesis processes. For instance, it has been used in the Ullman Methoxylation, indicating its role in the preparation of various halogen compounds, ethers, and amines (Ragan et al., 2003). Additionally, this compound is utilized in the synthesis of 2-fluoro-3-alkoxy-1,3-butadienes, showcasing its application in creating dienes for cycloaddition reactions (Patrick et al., 2002).

Medical and Biological Applications

In the medical and biological fields, 4-Fluoro-2-methoxyaniline hydrochloride has been involved in the synthesis of imaging agents for PET scans. For example, it was used in the creation of 9-(4-[18F]-fluoro-3-hydroxymethylbutyl)guanine ([18F]FHBG), a potential agent for imaging viral infections or transfected cells in gene therapy (Alauddin & Conti, 1998).

Environmental Applications

This compound has also been studied in environmental science, particularly in the context of wastewater treatment. For instance, research on the Fenton-like oxidation of hazardous methoxyanilines in aqueous solutions, where 4-Fluoro-2-methoxyaniline hydrochloride might be a component, highlights its relevance in addressing environmental concerns related to industrial waste (Chaturvedi & Katoch, 2020).

Photoreactions and Fluorination Processes

In photoreactions and fluorination processes, this chemical plays a crucial role. Studies have demonstrated its application in photosubstitution reactions and as a synthon in medicinal chemistry (Pleixats & Marquet, 1990; Singh & Umemoto, 2011).

Mecanismo De Acción

4-Fluoro-2-methoxyaniline hydrochloride is a key building block in the synthesis of osimertinib, a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) that is used for the treatment of non-small-cell lung carcinomas carrying EGFR-TKI sensitizing and EGFR T790M resistance mutations .

Safety and Hazards

4-Fluoro-2-methoxyaniline hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Direcciones Futuras

The development of a scalable telescoped continuous flow procedure for the acetylation and nitration of 4-fluoro-2-methoxyaniline is described . Future research should focus on studying its long-term biological effects, improving analytical methods, and identifying potential applications in other fields such as electronics and nanotechnology.

Propiedades

IUPAC Name |

4-fluoro-2-methoxyaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO.ClH/c1-10-7-4-5(8)2-3-6(7)9;/h2-4H,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQFRPFBJOEPGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611169 |

Source

|

| Record name | 4-Fluoro-2-methoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

178671-97-1 |

Source

|

| Record name | 4-Fluoro-2-methoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3R)-Methyl 1-(benzo[D][1,3]dioxol-5-YL)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate hydrochloride](/img/structure/B63314.png)

![[1,2]Oxazolo[4,3-b]pyridine](/img/structure/B63319.png)